molecular formula C6H3F3LiNO3S B2938862 Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate CAS No. 2228334-97-0

Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate

Cat. No.: B2938862
CAS No.: 2228334-97-0
M. Wt: 233.09
InChI Key: JVIOBONLTRYLIJ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate is a chemical compound with the molecular formula C6H4F3NO3S.Li. It is a lithium salt of 5-(trifluoromethoxy)pyridine-2-sulfinate and is known for its unique chemical properties and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate typically involves the reaction of 5-(trifluoromethoxy)pyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, such as room temperature to 80°C, and in solvents like water, ethanol, or dichloromethane .

Major Products

The major products formed from these reactions include sulfonate and sulfinate derivatives, as well as various substituted pyridine compounds. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. Its unique chemical structure allows it to participate in various chemical reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in various chemical reactions and applications .

Properties

IUPAC Name

lithium;5-(trifluoromethoxy)pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3S.Li/c7-6(8,9)13-4-1-2-5(10-3-4)14(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIOBONLTRYLIJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=NC=C1OC(F)(F)F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3LiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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